3-Bromo-2-(piperidin-1-ylmethyl)aniline
Description
3-Bromo-2-(piperidin-1-ylmethyl)aniline is a brominated aniline derivative featuring a piperidine ring attached via a methylene bridge to the aromatic ring. Its molecular formula is C₁₂H₁₆BrN₂ (molecular weight: 283.18 g/mol). The compound combines the electron-donating properties of the aniline group with the steric and electronic effects of the piperidine substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The bromine atom at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization .
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-bromo-2-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9,14H2 |
InChI Key |
RBTQDGMGHAPKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-1-ylmethyl)aniline typically involves a multi-step process. One common method starts with the bromination of aniline to form 3-bromoaniline. This step can be achieved using copper bromide (CuBr2) as the brominating agent in a suitable solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
-
Mechanism : Bromine’s electronegativity activates the aromatic ring for NAS, while palladium catalysis facilitates Suzuki coupling via oxidative addition and transmetallation steps .
Coupling Reactions
The aniline group participates in diazo-coupling and amide-forming reactions.
-
Applications : Azo derivatives are used in dye synthesis, while amidation improves pharmacokinetic properties in drug candidates.
Reduction Reactions
The aniline and piperidine groups influence reducibility under specific conditions.
-
Notes : Hydrogenolysis of the C–Br bond is avoided using mild reducing agents like NaBH₄.
Stability and Environmental Effects
The compound’s stability varies under different conditions:
| Condition | Effect | Half-Life |
|---|---|---|
| Aqueous Acid (pH 2) | Protonation of aniline; no degradation | >48 h |
| Aqueous Base (pH 12) | Hydrolysis of C–Br bond | 6 h |
| UV Light (254 nm) | Radical bromine displacement | 2 h |
-
Storage Recommendations : Stable under inert gas (N₂/Ar) at −20°C in amber vials.
Key Findings from Research
-
Catalytic Efficiency : Pd-based systems outperform Cu catalysts in cross-couplings, achieving >90% conversion in Suzuki reactions .
-
Steric Effects : The piperidin-1-ylmethyl group hinders electrophilic substitution at the 2-position.
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming polycyclic aromatic byproducts.
This reactivity profile underscores the compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and functional materials.
Scientific Research Applications
3-Bromo-2-(piperidin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
3-(Piperidin-1-ylmethyl)aniline (CAS 93138-55-7)
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.28 g/mol
- Key Difference : Lacks the bromine atom present in the target compound.
- Impact : Reduced reactivity in halogen-mediated coupling reactions. The absence of bromine simplifies synthesis but limits applications in metal-catalyzed transformations .
3-Bromo-2-[(dimethylamino)methyl]aniline (CAS 1097820-03-5)
- Molecular Formula : C₉H₁₂BrN₂
- Molecular Weight : 229.11 g/mol
- Key Difference: Substitutes piperidine with a dimethylamino group.
- Impact: The dimethylamino group is less bulky than piperidine, reducing steric hindrance. However, its lower basicity (pKa ~10 vs. piperidine’s pKa ~11) may alter solubility and interaction with acidic reagents .
Positional Isomers and Halogen Variants
5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline
- Molecular Formula : C₁₃H₁₉BrN₂
- Molecular Weight : 283.21 g/mol
- Key Difference : Bromine at the 5-position instead of 3.
- Impact : Alters electronic distribution on the aromatic ring, affecting regioselectivity in electrophilic substitutions. The 5-bromo derivative may exhibit lower reactivity in meta-directed reactions compared to the 3-bromo analog .
3-Chloro-2-(3-methylpiperidin-1-yl)aniline (CAS 915921-30-1)
- Molecular Formula : C₁₂H₁₇ClN₂
- Molecular Weight : 236.73 g/mol
- Key Difference : Chlorine replaces bromine.
- Impact : Chlorine’s lower atomic weight and electronegativity reduce steric bulk and polarizability, diminishing efficacy in radical or nucleophilic substitution reactions. However, it may improve solubility in polar solvents .
Functional Group Modifications
4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
- Molecular Formula : C₁₄H₁₉BrN₂O
- Molecular Weight : 327.22 g/mol
- Key Difference : Incorporates a carbonyl bridge between the piperidine and aromatic ring.
- Impact : The carbonyl group introduces hydrogen-bonding capability, enhancing crystallinity and stability. However, it may reduce nucleophilicity at the aniline nitrogen .
Physical Properties
Biological Activity
3-Bromo-2-(piperidin-1-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Structure:
- Molecular Formula: C12H16BrN
- Molecular Weight: 255.17 g/mol
- IUPAC Name: this compound
The structure of this compound features a bromine atom attached to a benzene ring, with a piperidine moiety linked via a methylene bridge. This structural configuration is crucial for its biological activity.
Biological Activity
1. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that the piperidine ring may enhance membrane permeability, allowing the compound to exert its effects on microbial cells .
2. Anticancer Activity:
There is growing evidence supporting the anticancer potential of aniline derivatives, including those with piperidine substituents. Compounds with similar structures have been reported to inhibit cancer cell proliferation in various in vitro studies. For instance, benzoylpiperidine derivatives demonstrated notable antiproliferative activity against breast and ovarian cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Interaction: It might interact with various receptors or transporters, altering cellular signaling pathways that lead to apoptosis in cancer cells or disruption in microbial function .
Case Studies and Research Findings
A review of literature highlights several key studies relevant to the biological activity of similar compounds:
Q & A
Advanced Research Question
- QSAR modeling : Correlates logP values (2.8–3.1) with bioaccumulation potential.
- Density functional theory (DFT) : Predicts metabolite formation (e.g., oxidative deamination products).
- Ecotoxicity databases : Compare with structurally similar carcinogens (e.g., benzidine derivatives) .
What safety protocols are critical for handling bromoaniline derivatives in academic labs?
Basic Research Question
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency protocols : Immediate ethanol rinsing for skin contact .
Notes
- Methodological focus : Emphasizes experimental design, analytical validation, and conflict resolution.
- Advanced topics : Tautomerism, computational modeling, and catalytic mechanisms align with research depth requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
